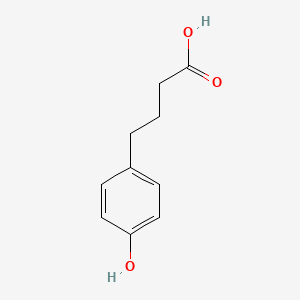

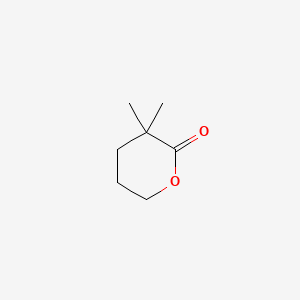

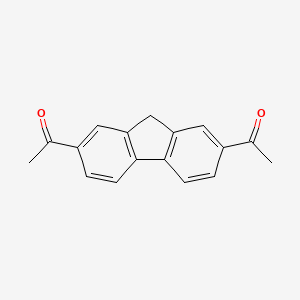

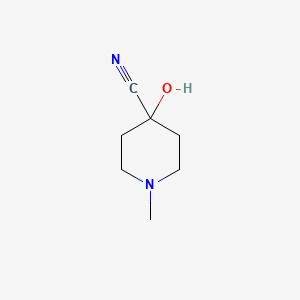

![molecular formula C22H21OP B1296368 2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane CAS No. 60329-10-4](/img/structure/B1296368.png)

2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane” is a chemical compound with the molecular formula C22H21OP . It is also known by its CAS number 60329-10-4 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H21OP . The compound has an average mass of 332.375 Da and a monoisotopic mass of 332.132996 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors such as its molecular weight, density, boiling point, and melting point . Unfortunately, the specific physical and chemical properties for “2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane” are not provided in the search results.Scientific Research Applications

Catalytic Applications in Organic Synthesis

The research on triphenylphosphine derivatives, including structures related to 2,2,2-triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane, has significantly contributed to the development of catalytic processes. For instance, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, demonstrating the versatility of triphenylphosphine derivatives in catalyzing transformations leading to complex bicyclic structures with potential applications in synthetic organic chemistry (Luzung, Markham, & Toste, 2004).

Synthesis and Structural Elucidation

The structural modification and synthesis of phosphabicyclohexane derivatives have been explored for various applications, including the formation of Rh(III) and Pd(II) complexes. These studies provide insights into the stereostructures of complexes involving triphenylphosphine analogs and contribute to the field of organometallic chemistry by offering new pathways for the synthesis of complex compounds (Odinets et al., 2005).

Material Science and Heat Transfer Applications

In material science, triphenylene-based derivatives have been utilized to fabricate robust polymer films with outstanding thermal conductivity. The synthesis of triphenylene-based reactive discogens demonstrates how these compounds can lead to the development of advanced heat transfer organic materials (HTOMs), which are crucial for electronic and display devices due to their excellent thermal conductive properties (Kang et al., 2016).

Luminescence and Sensing Applications

The modification of triphenylene structures to incorporate triazole groups has led to the development of discotic liquid crystals that exhibit unique self-assembly properties and potential applications in sensing. These materials not only demonstrate good thermal stability and the ability to form organogels but also have promising applications in fluorescence sensory materials for detecting nitroaromatic compounds, showcasing the broad applicability of triphenylene derivatives in sensing technologies (Bhalla et al., 2011).

properties

IUPAC Name |

2,2,2-triphenyl-3-oxa-2λ5-phosphabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21OP/c1-4-10-19(11-5-1)24(20-12-6-2-7-13-20,21-14-8-3-9-15-21)22-16-18(22)17-23-24/h1-15,18,22H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKFVUCNFVDYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1P(OC2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314059 |

Source

|

| Record name | NSC280482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane | |

CAS RN |

60329-10-4 |

Source

|

| Record name | NSC280482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC280482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.